![molecular formula C20H22N4O2S B4968478 2-[(6-methyl-1H-benzimidazol-2-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4968478.png)
2-[(6-methyl-1H-benzimidazol-2-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6-methyl-1H-benzimidazol-2-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide, also known as MBTA, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. The purpose of
Mecanismo De Acción
The mechanism of action of 2-[(6-methyl-1H-benzimidazol-2-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide is not fully understood. However, it has been proposed that this compound inhibits the activity of certain enzymes and proteins that are involved in various cellular processes. For example, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. It has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It has also been shown to reduce the expression of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. In addition, this compound has been shown to induce apoptosis in cancer cells and to inhibit the replication of the hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[(6-methyl-1H-benzimidazol-2-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide is that it has been shown to have low toxicity in vitro and in vivo. This makes it a potentially useful compound for further research and development. However, one limitation of this compound is that its mechanism of action is not fully understood. This makes it difficult to predict its potential side effects or interactions with other drugs.
Direcciones Futuras
There are several future directions for research on 2-[(6-methyl-1H-benzimidazol-2-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide. One direction is to further investigate its mechanism of action and its potential interactions with other drugs. Another direction is to explore its potential applications in the treatment of other diseases, such as viral infections and autoimmune disorders. Additionally, research could be conducted to optimize the synthesis method of this compound to yield a higher purity product and to explore the potential of this compound analogs with improved properties.
Métodos De Síntesis
The synthesis of 2-[(6-methyl-1H-benzimidazol-2-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide involves the condensation of 2-mercaptobenzimidazole with 4-(4-morpholinyl)aniline in the presence of acetic anhydride. The resulting product is then treated with acetic acid to yield this compound. This synthesis method has been reported in the literature and has been optimized to yield a high purity product.
Aplicaciones Científicas De Investigación
2-[(6-methyl-1H-benzimidazol-2-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide has been studied for its potential applications in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the replication of the hepatitis C virus.
Propiedades
IUPAC Name |
2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-14-2-7-17-18(12-14)23-20(22-17)27-13-19(25)21-15-3-5-16(6-4-15)24-8-10-26-11-9-24/h2-7,12H,8-11,13H2,1H3,(H,21,25)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCBHRNQDFYWLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide](/img/structure/B4968396.png)
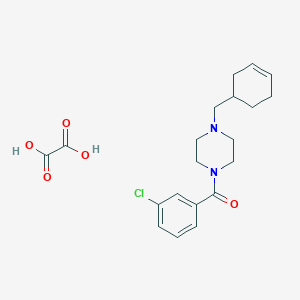
![6-amino-3-(3-nitrophenyl)-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4968407.png)
methyl]amine](/img/structure/B4968416.png)
![3-{[2-(4-methoxyphenyl)ethyl]amino}-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4968422.png)
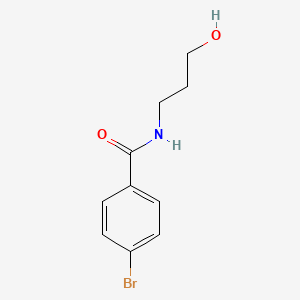
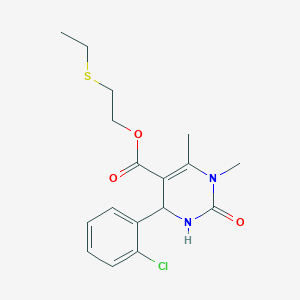
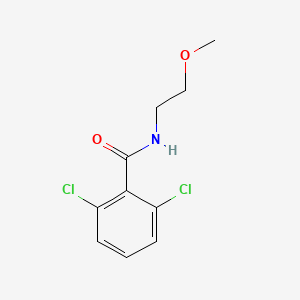
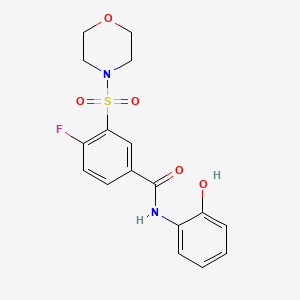
![((2S)-1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B4968451.png)
![2-{1-[1'-(4-fluorophenyl)-1,4'-bipiperidin-4-yl]-1H-1,2,3-triazol-4-yl}ethanol trifluoroacetate (salt)](/img/structure/B4968454.png)
![5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4968463.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4968469.png)
![1-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-(4-ethylbenzyl)-N-methylmethanamine](/img/structure/B4968471.png)